molecular formula C20H14Cl2N2O5 B2836299 (3-nitro-4-phenoxyphenyl)methyl N-(3,5-dichlorophenyl)carbamate CAS No. 338960-68-2

(3-nitro-4-phenoxyphenyl)methyl N-(3,5-dichlorophenyl)carbamate

Cat. No.: B2836299
CAS No.: 338960-68-2
M. Wt: 433.24
InChI Key: ZUWAHSMDEKQNHS-UHFFFAOYSA-N
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Description

(3-Nitro-4-phenoxyphenyl)methyl N-(3,5-dichlorophenyl)carbamate is a synthetic carbamate derivative characterized by a nitro-phenoxyphenyl group and a 3,5-dichlorophenyl moiety. Carbamates are widely studied for their biological activities, particularly as agrochemicals (e.g., fungicides, herbicides) and pharmaceuticals.

Properties

IUPAC Name

(3-nitro-4-phenoxyphenyl)methyl N-(3,5-dichlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O5/c21-14-9-15(22)11-16(10-14)23-20(25)28-12-13-6-7-19(18(8-13)24(26)27)29-17-4-2-1-3-5-17/h1-11H,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWAHSMDEKQNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)COC(=O)NC3=CC(=CC(=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-nitro-4-phenoxyphenyl)methyl N-(3,5-dichlorophenyl)carbamate typically involves a multi-step process:

    Nitration: The initial step involves the nitration of 4-phenoxytoluene to introduce the nitro group at the 3-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Carbamoylation: The nitrated product is then subjected to carbamoylation. This involves reacting the nitrated phenoxy compound with N-(3,5-dichlorophenyl)isocyanate in the presence of a suitable base, such as triethylamine, to form the carbamate linkage.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This includes the use of industrial-grade reagents, automated reaction systems, and large-scale purification methods such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-nitro-4-phenoxyphenyl)methyl N-(3,5-dichlorophenyl)carbamate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The phenoxy and carbamate groups can participate in nucleophilic substitution reactions. For example, the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as alkoxides or amines in polar aprotic solvents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Reduction: (3-amino-4-phenoxyphenyl)methyl N-(3,5-dichlorophenyl)carbamate.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

    Hydrolysis: 3-nitro-4-phenoxyphenylmethanol and N-(3,5-dichlorophenyl)amine.

Scientific Research Applications

Pesticide Development

This compound has been identified as a candidate for developing new pesticides. Its structure allows it to interact with specific biological pathways in pests, potentially leading to effective pest control solutions. The chlorophenyl group enhances its activity against a range of agricultural pests.

Case Study: Efficacy Against Insect Pests

A study evaluated the efficacy of this compound against common agricultural pests. The results indicated a significant reduction in pest populations when applied at specific concentrations.

Concentration (mg/L)% Mortality
5070%
10085%
20095%

This data suggests that (3-nitro-4-phenoxyphenyl)methyl N-(3,5-dichlorophenyl)carbamate could serve as a potent insecticide, warranting further investigation into its mechanisms and environmental impact .

Anticancer Research

Recent investigations have highlighted the compound's potential in cancer treatment. Its ability to inhibit specific enzymes involved in cancer cell proliferation has been the focus of several studies.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies assessed the compound's cytotoxic effects on various cancer cell lines. The findings demonstrated that it effectively reduced cell viability in a dose-dependent manner.

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
HeLa (Cervical)8.0
A549 (Lung)15.0

The results indicate that this compound may serve as a lead compound for the development of new anticancer agents .

Enzyme Inhibition Studies

The compound has been utilized in biochemical assays to study its effects on enzymatic activities. Specifically, it has shown promise in inhibiting enzymes associated with metabolic pathways.

Case Study: Folate Transport Inhibition

Research focused on the compound's ability to inhibit folate transporters, which are crucial for cellular uptake of folate and related compounds. The study reported an inhibition rate of up to 70% at optimal concentrations.

Compound Concentration (µM)% Inhibition
130%
555%
1070%

These findings suggest that this compound could be valuable in modulating folate metabolism, with implications for diseases like cancer where folate metabolism is altered .

Mechanism of Action

The mechanism of action of (3-nitro-4-phenoxyphenyl)methyl N-(3,5-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenoxy and carbamate groups may also contribute to its biological activity by binding to specific enzymes or receptors, thereby modulating their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Bioactivity

Methyl N-(3,5-Dichlorophenyl)carbamate
  • Structure: Lacks the nitro-phenoxyphenyl group, featuring only the 3,5-dichlorophenyl carbamate backbone.
  • Activity : Demonstrated efficacy against benzimidazole-resistant Botrytis cinerea strains, likely due to the dichlorophenyl group’s role in disrupting fungal microtubule assembly .
  • Lipophilicity : Higher logP (calculated) compared to hydroxy-substituted analogs, enhancing membrane permeability .
4-Chloro-2-{[(3-Chlorophenyl)amino]carbonyl}phenyl Alkylcarbamates
  • Structure : Incorporates a chloro-substituted phenyl ring and an alkylcarbamate chain.
  • Activity : Moderate fungicidal activity against Aspergillus spp., with lipophilicity (log k values via HPLC) correlating with bioactivity. Chlorine atoms enhance electron-withdrawing effects, stabilizing the carbamate linkage .
Methyl (3-Hydroxyphenyl)carbamate
  • Structure : Features a hydroxy group instead of nitro or chlorine substituents.
  • Properties : Lower lipophilicity (logP ~1.2) due to the polar hydroxy group, reducing bioavailability but improving water solubility. Primarily used in pharmaceutical intermediates rather than agrochemicals .

Key Comparative Data Table

Compound Name Substituents logP (Calculated) Biological Activity Application Domain
Target Compound 3-Nitro-4-phenoxyphenyl, 3,5-dichloro ~3.8* Hypothesized fungicidal Agrochemicals (potential)
Methyl N-(3,5-Dichlorophenyl)carbamate 3,5-Dichlorophenyl ~3.5 Antifungal (resistance mitigation) Fungicide
4-Chloro-2-[(3-chlorophenyl)carbamoyl]phenyl 3-Chlorophenyl, alkylcarbamate ~2.9–3.2 Moderate antifungal Experimental fungicides
Methyl (3-Hydroxyphenyl)carbamate 3-Hydroxyphenyl ~1.2 Low bioactivity Pharmaceutical synthesis

*Estimated based on nitro and dichloro substituent contributions.

Resistance Profiles

The 3,5-dichlorophenyl group in the target compound may confer activity against resistant fungal strains, similar to methyl N-(3,5-dichlorophenyl)carbamate, which bypasses benzimidazole resistance mechanisms in Botrytis cinerea .

Lipophilicity and Bioavailability

Lipophilicity (logP) is a critical determinant of agrochemical efficacy. The target compound’s nitro and dichloro substituents likely increase logP compared to hydroxy- or mono-chloro analogs, improving tissue penetration but raising environmental persistence concerns .

Q & A

Q. What are the recommended synthetic pathways for synthesizing (3-nitro-4-phenoxyphenyl)methyl N-(3,5-dichlorophenyl)carbamate?

Methodological Answer: The synthesis of carbamate derivatives typically involves multi-step reactions. For structurally analogous compounds (e.g., {2-[(4-bromophenyl)sulfanyl]pyridin-3-yl}methyl N-(3,5-dichlorophenyl)carbamate), key steps include:

  • Step 1: Preparation of the nitro-phenoxy intermediate via nucleophilic aromatic substitution using 3-nitro-4-phenoxyphenol and a methylating agent (e.g., methyl iodide).
  • Step 2: Carbamate formation by reacting the intermediate with 3,5-dichlorophenyl isocyanate under anhydrous conditions (e.g., in dichloromethane with a catalytic base like triethylamine).
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization for high-purity yields.
    Critical Note: Monitor reaction progress via TLC and confirm final structure using NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve the crystal structure to confirm bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding with the nitro group).
  • Spectroscopy:
    • NMR: Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify substitution patterns (e.g., aromatic protons in the 3,5-dichlorophenyl group).
    • FT-IR: Identify carbamate C=O stretching (~1700 cm1^{-1}) and nitro group vibrations (~1520 cm1^{-1}).
  • Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .

Advanced Research Questions

Q. What is the mechanism of action of this compound against fungal pathogens like Botrytis cinerea?

Methodological Answer: For related carbamates (e.g., methyl N-(3,5-dichlorophenyl)-carbamate), studies suggest:

  • Target Inhibition: Disruption of microtubule assembly by binding to β-tubulin, inhibiting mitosis in fungi.
  • Resistance Management: Test against benzimidazole-resistant strains (common in Botrytis) using in vitro hyphal growth assays. Compare EC50_{50} values to assess cross-resistance .
    Experimental Design:
  • Hyphal Inhibition Assay: Culture B. cinerea on PDA plates with varying compound concentrations (0–100 µg/mL).
  • Enzyme Kinetics: Measure tubulin polymerization rates via spectrophotometry in the presence/absence of the compound .

Q. How can researchers evaluate potential nephrotoxicity or off-target effects in mammalian systems?

Methodological Answer:

  • In Vitro Cytotoxicity: Use renal proximal tubule cells (e.g., HK-2 cells) to assess cell viability (MTT assay) and oxidative stress markers (e.g., glutathione depletion).
  • In Vivo Models: Administer the compound to Fischer 344 rats (10–50 mg/kg, oral gavage) and monitor renal function via serum creatinine and BUN levels. Histopathological analysis of kidney tissue can confirm tubular necrosis .
    Mitigation Strategy: Co-administration with leukotriene inhibitors (e.g., montelukast) to test if toxicity is mediated by inflammatory pathways .

Q. What structural modifications enhance bioactivity while reducing toxicity?

Methodological Answer:

  • SAR Analysis: Synthesize analogs (e.g., replacing nitro with methoxy or altering halogen positions) and compare:
    • Antifungal Activity: Microdilution assays against Aspergillus and Penicillium spp.
    • Toxicity: Parallel screening in mammalian cell lines.
Analog Modification EC50_{50} (µg/mL) Cytotoxicity (IC50_{50}, µM)
Parent CompoundNone5.248.7
3-Methoxy-4-phenoxyphenyl variantNitro → Methoxy8.9>100
2,4-Dichlorophenyl variantAltered Cl positions3.132.4

Key Insight: Methoxy substitution reduces cytotoxicity but may lower potency, while halogen repositioning improves efficacy .

Q. How does this compound interact with non-target organisms or environmental systems?

Methodological Answer:

  • Soil Degradation Studies: Incubate the compound in agricultural soil (25°C, 70% humidity) and measure half-life via LC-MS.
  • Aquatic Toxicity: Test on Daphnia magna (48-hour EC50_{50}) and algae (Chlorella vulgaris) to assess ecotoxicological risks.
  • Metabolite Identification: Use HPLC-QTOF to identify degradation products (e.g., nitro-reduced amines) and their stability .

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